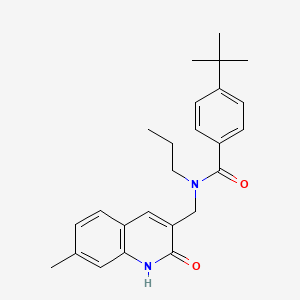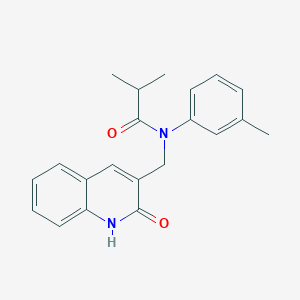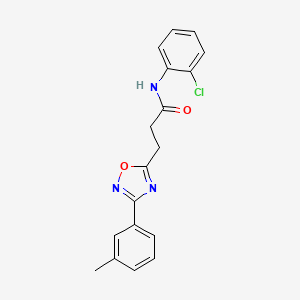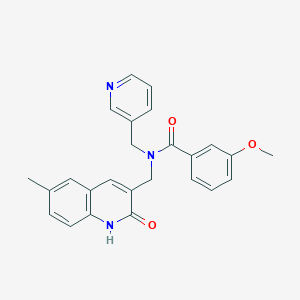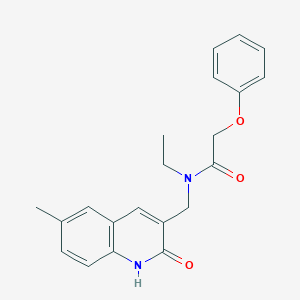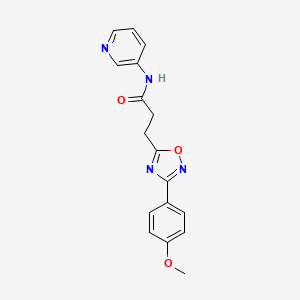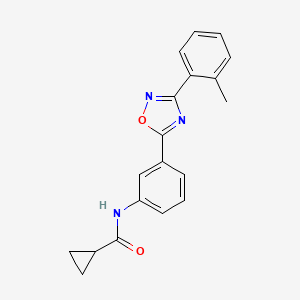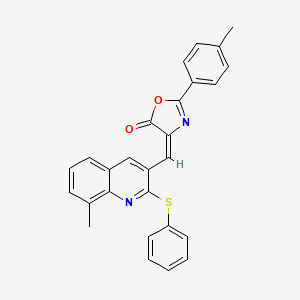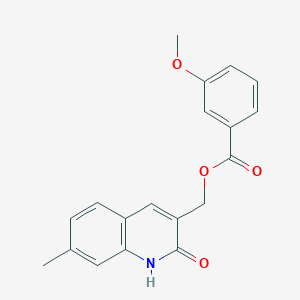
(2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate, also known as HM-3, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HM-3 is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which can cause damage to cells and tissues.
Biochemical and Physiological Effects
(2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate in lab experiments is its high purity and stability. (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the main limitations of using (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate. One area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is to investigate its potential as a therapeutic agent for cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with 2-hydroxy-7-methylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate. The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
(2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (2-hydroxy-7-methylquinolin-3-yl)methyl 3-methoxybenzoate has been used in various studies to investigate the role of oxidative stress in different diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-7-13-9-15(18(21)20-17(13)8-12)11-24-19(22)14-4-3-5-16(10-14)23-2/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXMKBZIQCRTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


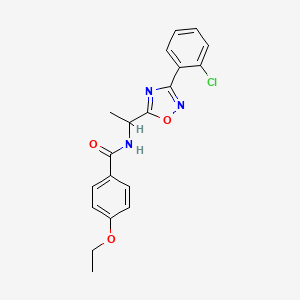
![5-[4-(diphenylmethyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7690945.png)
